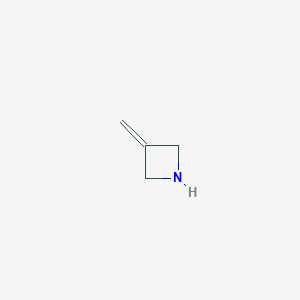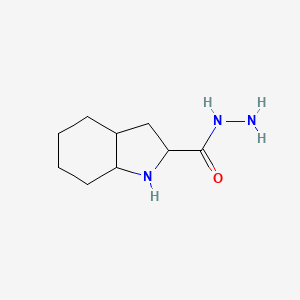![molecular formula C11H18N2O B15261518 4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15261518.png)
4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol is a chemical compound with the molecular formula C11H18N2O. This compound is characterized by the presence of a pyridine ring attached to a pentanol chain through an amino linkage. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of pyridine-2-carbaldehyde with 4-aminopentanol under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, temperature range 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base such as triethylamine, temperature range 0-50°C.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can mimic the active sites of metalloenzymes, thereby influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Pyridin-4-ylmethyl)amino]pentan-1-ol
- (4-(Dimethylamino)pyridin-2-yl)methanol
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol is unique due to its specific structural features, such as the position of the pyridine ring and the length of the pentanol chain. These features influence its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-10(5-4-8-14)13-9-11-6-2-3-7-12-11/h2-3,6-7,10,13-14H,4-5,8-9H2,1H3 |
InChI Key |
OZTSIEUEBWKDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


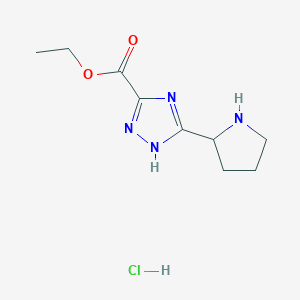
![8-(4-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B15261450.png)
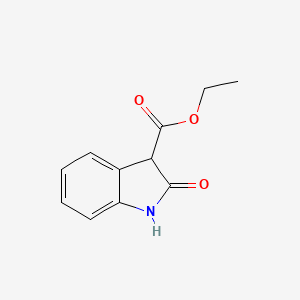
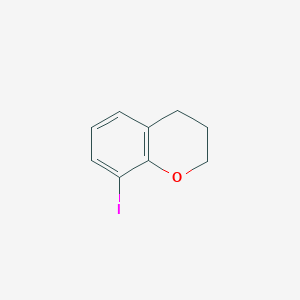
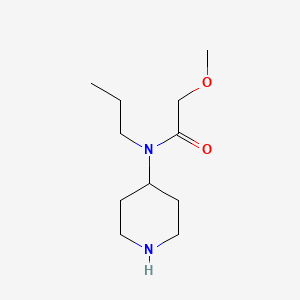
![3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B15261471.png)
![Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15261473.png)
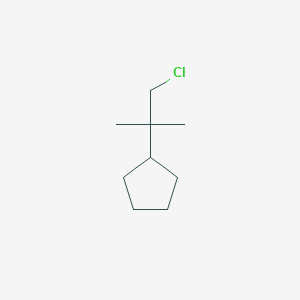
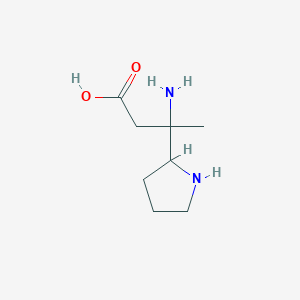
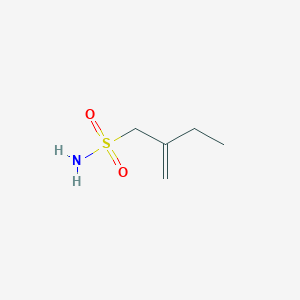
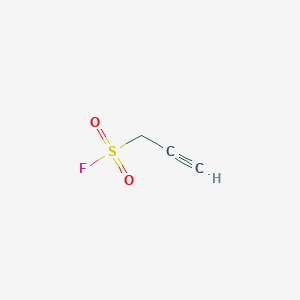
![{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B15261504.png)
